Lorlatinib acetate is derived from lorlatinib, which was first synthesized and characterized for its potent activity against anaplastic lymphoma kinase and other related pathways. The compound falls under the category of pharmaceuticals classified as targeted therapies, specifically designed to interfere with molecular targets associated with cancer progression.
The synthesis of lorlatinib acetate typically involves several key steps, including:
Lorlatinib acetate has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula of lorlatinib is C22H23ClF2N4O2S, while lorlatinib acetate includes an acetate moiety that enhances its solubility and pharmacokinetic properties.
Lorlatinib acetate undergoes various chemical reactions during its synthesis and metabolic processes:
Lorlatinib acetate exerts its therapeutic effects by selectively inhibiting anaplastic lymphoma kinase and other related tyrosine kinases. The mechanism involves:
Lorlatinib acetate exhibits several notable physical and chemical properties:
Lorlatinib acetate is primarily used in oncology for treating patients with non-small cell lung cancer harboring specific genetic alterations such as anaplastic lymphoma kinase rearrangements. Its applications include:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3